5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1396712-09-6
VCID: VC4453566
InChI: InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3
Molecular Formula: C16H18BrN3O3S2
Molecular Weight: 444.36

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1396712-09-6

Cat. No.: VC4453566

Molecular Formula: C16H18BrN3O3S2

Molecular Weight: 444.36

* For research use only. Not for human or veterinary use.

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide - 1396712-09-6

Specification

CAS No. 1396712-09-6
Molecular Formula C16H18BrN3O3S2
Molecular Weight 444.36
IUPAC Name 5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2
Standard InChI Key ZCUXITOWRAWGSF-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

The compound’s structure is defined by three key components:

  • Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring with a sulfonamide group at position 2 and a bromine atom at position 5.

  • Piperidine spacer: A six-membered nitrogen-containing ring connected to the sulfonamide via a methylene (-CH2-) bridge.

  • Isonicotinoyl modification: The piperidine nitrogen is acylated with isonicotinic acid, introducing a pyridine ring.

Molecular Formula: C₁₆H₁₈BrN₃O₃S₂
Molecular Weight: 444.4 g/mol
SMILES: O=C(c1ccncc1)N1CCC(CNS(=O)(=O)c2ccc(Br)s2)CC1
Key Features:

  • Lipophilicity: Predicted log P ~1.8 (moderate permeability) .

  • Hydrogen Bonding: Six hydrogen bond acceptors and two donors, enhancing target binding potential .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Core Formation: 5-Bromothiophene-2-sulfonamide is prepared by sulfonation of 2-bromothiophene followed by amidation .

  • Piperidine Functionalization:

    • Piperidine-4-ylmethanol is reacted with isonicotinoyl chloride to form 1-isonicotinoylpiperidin-4-ylmethanol.

    • The alcohol is converted to a bromide intermediate using PBr₃ .

  • Coupling: The bromide undergoes nucleophilic substitution with 5-bromothiophene-2-sulfonamide in the presence of a base (e.g., K₂CO₃) .

Yield: ~45–60% (optimized conditions) .

Key Reactions

  • Suzuki-Miyaura Cross-Coupling: The bromine at position 5 allows further derivatization with aryl/heteroaryl boronic acids .

  • Sulfonamide Hydrolysis: Stable under acidic conditions but susceptible to strong bases (e.g., NaOH) at elevated temperatures .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
Log P~1.8 (predicted)
pKaSulfonamide: ~6.2; Pyridine: ~4.5

Stability:

  • Photostable under standard laboratory lighting.

  • Degrades in acidic conditions (pH <3) via sulfonamide cleavage .

Pharmacological Profile

Antimicrobial Activity

  • Bacterial Targets: Demonstrates potent activity against Klebsiella pneumoniae (MIC: 0.78 μg/mL) .

  • Mechanism: Binds to penicillin-binding proteins (PBPs) via sulfonamide and pyridine interactions, disrupting cell wall synthesis .

Enzyme Inhibition

  • NDM-1 Inhibition: In silico studies show strong binding to New Delhi metallo-β-lactamase (NDM-1; PDB: 5N5I) via H-bonding with His189 and hydrophobic interactions with Leu65 .

  • PARP Inhibition: Structural analogs exhibit moderate PARP-1 inhibition (IC₅₀: ~120 nM), suggesting potential in oncology .

Applications and Future Directions

  • Antimicrobial Drug Development: A lead candidate for combating carbapenem-resistant Enterobacteriaceae .

  • Oncology: PARP inhibitory activity warrants exploration in BRCA-mutant cancers .

  • Chemical Probes: Utilized in fluorescence-based assays due to thiophene’s UV absorption (λmax: 285 nm) .

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